BENGHE Foundational & Exploratory

Check Availability & Pricing

RBN-2397: A Novel PARP7 Inhibitor Activating
Innate Immunity Through TBK1 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: RBN-2397

Cat. No.: B2742868

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

RBN-2397 is a first-in-class, potent, and selective oral inhibitor of Poly (ADP-ribose)
polymerase 7 (PARP7), a key negative regulator of the type | interferon (IFN) signaling
pathway.[1] In a variety of solid tumors, PARP7 is overexpressed and acts to suppress innate
anti-tumor immunity.[2] RBN-2397 reverses this immunosuppression by inhibiting the catalytic
activity of PARP7, leading to the activation of TANK-binding kinase 1 (TBK1) and subsequent
induction of type | IFN signaling.[3][4] This whitepaper provides a comprehensive technical
overview of RBN-2397, including its mechanism of action, preclinical and clinical data, and the
experimental methodologies used to characterize its activity.

Introduction: The Role of PARP7 and TBK1 in
Cancer Immunology

The innate immune system plays a critical role in tumor surveillance and elimination. A key
pathway in this process is the cGAS-STING pathway, which detects the presence of cytosolic
DNA, a common feature of cancer cells, and initiates a signaling cascade that results in the
production of type | interferons.[5] TBK1 is a crucial kinase in this pathway, responsible for
phosphorylating and activating the transcription factor IRF3, which in turn drives the expression
of type | IFNs.[5][6]

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b2742868?utm_src=pdf-interest
https://www.benchchem.com/product/b2742868?utm_src=pdf-body
https://conferences.medicom-publishers.com/specialisation/oncology/asco-2021/parp7-inhibitor-shows-promising-results-in-first-in-human-trial-2/
https://www.youtube.com/watch?v=W53zVfUmQZ8
https://www.benchchem.com/product/b2742868?utm_src=pdf-body
https://aacrjournals.org/cancerrescommun/article/3/4/592/725891/Induction-of-PARP7-Creates-a-Vulnerability-for
https://en.wikipedia.org/wiki/PARP7
https://www.benchchem.com/product/b2742868?utm_src=pdf-body
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2024.1433321/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2024.1433321/full
https://en.wikipedia.org/wiki/TANK-binding_kinase_1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2742868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

PARP7, a mono-ADP-ribosyltransferase, has been identified as a negative regulator of this
pathway.[7] It directly interacts with and inhibits TBK1, thereby suppressing the type I IFN
response and allowing tumors to evade immune detection.[3][4] The expression of PARP7 is
often amplified in various cancers, making it an attractive therapeutic target.[8] RBN-2397 was
developed as a potent and selective inhibitor of PARP7 to restore this critical anti-tumor
immune response.[1][9]

Mechanism of Action of RBN-2397

RBN-2397 is an orally active, NAD+ competitive inhibitor of PARP7.[10][11] By binding to the
NAD+-binding site of PARP7, RBN-2397 blocks its mono-ADP-ribosylation (MARYylation)
activity.[9] This inhibition prevents PARP7 from suppressing TBK1, leading to the activation of
the TBK1-IRF3 signaling axis and the subsequent production of type | interferons.[3][4] The
restoration of type | IFN signaling has two major anti-tumor effects:

» Direct Cancer Cell Effects: The induction of type | IFNs can lead to cell cycle arrest,
senescence, and apoptosis in cancer cells.[12]

e Immune-Mediated Effects: Type | IFNs promote the recruitment and activation of various
immune cells, including cytotoxic T lymphocytes, into the tumor microenvironment, leading to
a robust anti-tumor immune response.[9][13]
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Preclinical and Clinical Data

The efficacy of RBN-2397 has been evaluated in a range of preclinical models and early-phase
clinical trials.

Preclinical Activity

RBN-2397 has demonstrated potent and selective inhibition of PARP7 in biochemical and
cellular assays.
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Parameter Value Cell Line/Model Reference
IC50 (PARPY) <3 nM Biochemical Assay [10][11]
Kd (PARP7) <0.001 pM Binding Assay [10][11]
) Cellular Biochemical
EC50 (MARylation) 1 nM [11]
Assay

IC50 (Cell NCI-H1373 Lung

o 20 nM [11]
Proliferation) Cancer Cells

In vivo studies have shown that oral administration of RBN-2397 leads to significant anti-tumor

activity.
Model Dosing Outcome Reference
Complete tumor
NCI-H1373 3-100 mg/kg, once ]
] regressions at 100 [10][11]
Xenografts daily
mg/kg
Durable complete
] responses and
CT26 Syngeneic 3-100 mg/kg, once ) ]
) induction of tumor- [11]
Model daily

specific adaptive

immune memory

Clinical Trial Data

A first-in-human Phase 1 study (NCT04053673) evaluated the safety and preliminary efficacy of
RBN-2397 in patients with advanced solid tumors.[14][15]
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. Patient
Trial Phase .
Population

Recommended
Phase 2 Dose

Key Findings Reference

Advanced Solid

Tumors

Phase 1

200 mg twice
daily

Well-tolerated
safety profile;
Preliminary anti-
tumor activity
observed,
including partial
responses in
breast and head
and neck
squamous cell
carcinoma.[14]
[16]

Further clinical development is ongoing, including studies of RBN-2397 in combination with
immune checkpoint inhibitors like pembrolizumab (NCT05127590).[17]

Experimental Protocols

Detailed, step-by-step experimental protocols are proprietary to the developing institutions.

However, the principles of the key assays used to characterize RBN-2397 are described below.

PARP7 Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the catalytic activity of recombinant

PARP?7 in vitro. A common method involves measuring the incorporation of biotinylated NAD+

onto a histone substrate. The signal is detected using a streptavidin-conjugated reporter.
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Cellular MARylation Assay

This assay measures the inhibition of PARP7-mediated mono-ADP-ribosylation in a cellular

context. Cells overexpressing PARP7 are treated with the inhibitor, and the level of protein
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MARylation is assessed, often by Western blot using an antibody specific for mono-ADP-
ribose.

STAT1 Phosphorylation Assay

To assess the activation of the type | IFN pathway, the phosphorylation of STAT1 (a
downstream target) is measured. Cancer cells are treated with RBN-2397, and phosphorylated
STAT1 levels are quantified by Western blot or flow cytometry using a phospho-specific
antibody.[11]

In Vivo Xenograft Studies

Human cancer cell lines are implanted into immunocompromised mice. Once tumors are
established, mice are treated with RBN-2397 or a vehicle control. Tumor volume is measured
regularly to assess anti-tumor efficacy.[10][11]
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Conclusion

RBN-2397 represents a novel and promising therapeutic strategy for the treatment of solid
tumors. By inhibiting PARP7, RBN-2397 effectively removes a key brake on the innate immune
system, leading to the activation of TBK1 and the restoration of a potent type | interferon-
mediated anti-tumor response. Preclinical and early clinical data demonstrate a favorable
safety profile and encouraging signs of efficacy. Ongoing clinical trials will further elucidate the
therapeutic potential of RBN-2397, both as a monotherapy and in combination with other
immunotherapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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